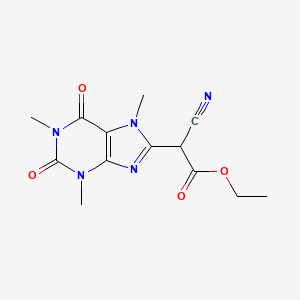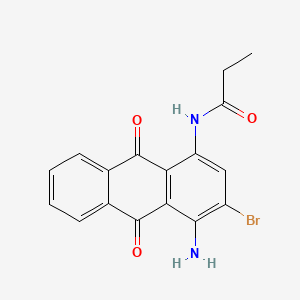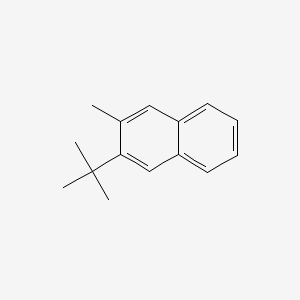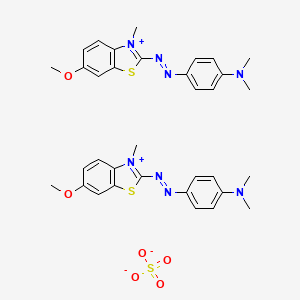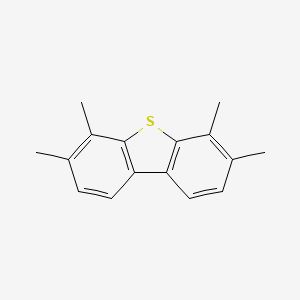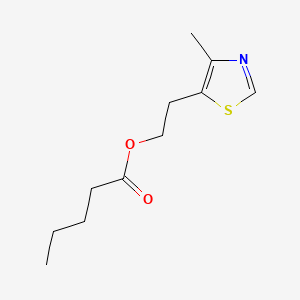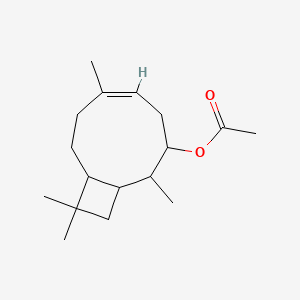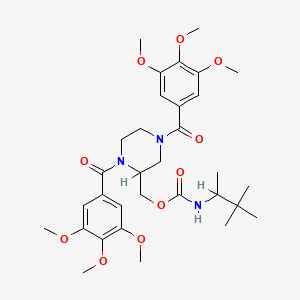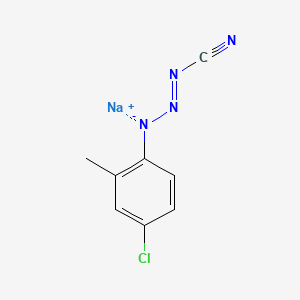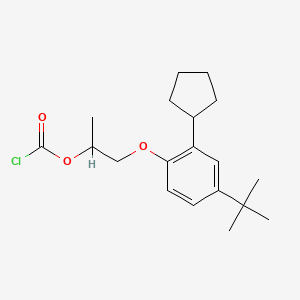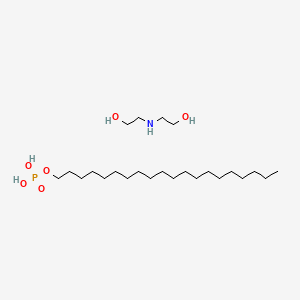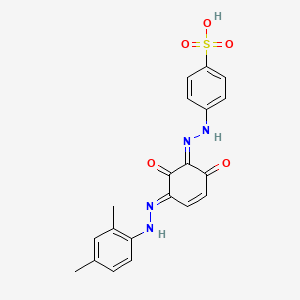
4-((3-((2,4-Dimethylphenyl)diazenyl)-2,6-dihydroxyphenyl)diazenyl)benzenesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((3-((2,4-Dimethylphenyl)diazenyl)-2,6-dihydroxyphenyl)diazenyl)benzenesulfonic acid is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its diazenyl groups and sulfonic acid functionality, making it a subject of interest in both academic and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-((2,4-Dimethylphenyl)diazenyl)-2,6-dihydroxyphenyl)diazenyl)benzenesulfonic acid typically involves a multi-step process The initial step often includes the diazotization of 2,4-dimethylaniline, followed by coupling with 2,6-dihydroxybenzenediazonium salt
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions such as temperature, pH, and reactant concentrations are meticulously controlled. The use of catalysts and solvents can also play a crucial role in optimizing the yield and efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-((3-((2,4-Dimethylphenyl)diazenyl)-2,6-dihydroxyphenyl)diazenyl)benzenesulfonic acid can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: Reduction reactions can break the diazenyl bonds, leading to the formation of amines.
Substitution: The sulfonic acid group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Conditions for substitution reactions may involve the use of strong acids or bases to facilitate the exchange of functional groups.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted benzenesulfonic acid derivatives.
Scientific Research Applications
4-((3-((2,4-Dimethylphenyl)diazenyl)-2,6-dihydroxyphenyl)diazenyl)benzenesulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a dye intermediate.
Biology: Investigated for its potential use in biological staining and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-((3-((2,4-Dimethylphenyl)diazenyl)-2,6-dihydroxyphenyl)diazenyl)benzenesulfonic acid involves its interaction with specific molecular targets and pathways. The diazenyl groups can participate in electron transfer reactions, while the sulfonic acid group can enhance the compound’s solubility and reactivity. These interactions can lead to various biological and chemical effects, depending on the context of its application.
Comparison with Similar Compounds
Similar Compounds
4-((3-((2,4-Dimethylphenyl)diazenyl)-2,4-dihydroxyphenyl)diazenyl)benzenesulfonic acid: A closely related compound with similar structural features.
4-((3-((2,4-Dimethylphenyl)diazenyl)-2,6-dihydroxyphenyl)diazenyl)benzenesulfonic acid sodium salt: The sodium salt form of the compound, which may exhibit different solubility and reactivity properties.
Uniqueness
The uniqueness of this compound lies in its specific arrangement of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
5418-48-4 |
|---|---|
Molecular Formula |
C20H18N4O5S |
Molecular Weight |
426.4 g/mol |
IUPAC Name |
4-[(2E)-2-[(5E)-5-[(2,4-dimethylphenyl)hydrazinylidene]-2,6-dioxocyclohex-3-en-1-ylidene]hydrazinyl]benzenesulfonic acid |
InChI |
InChI=1S/C20H18N4O5S/c1-12-3-8-16(13(2)11-12)22-23-17-9-10-18(25)19(20(17)26)24-21-14-4-6-15(7-5-14)30(27,28)29/h3-11,21-22H,1-2H3,(H,27,28,29)/b23-17+,24-19+ |
InChI Key |
NWPMRAPYSMETJV-RPPGGBECSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)N/N=C/2\C=CC(=O)/C(=N\NC3=CC=C(C=C3)S(=O)(=O)O)/C2=O)C |
Canonical SMILES |
CC1=CC(=C(C=C1)NN=C2C=CC(=O)C(=NNC3=CC=C(C=C3)S(=O)(=O)O)C2=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


